molecular formula C12H14 B14723215 Benzene, 1,2-hexadienyl- CAS No. 13633-27-7

Benzene, 1,2-hexadienyl-

Cat. No.: B14723215
CAS No.: 13633-27-7
M. Wt: 158.24 g/mol
InChI Key: MSIPDVCLKKSQNM-UHFFFAOYSA-N
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Description

Benzene, 1,2-hexadienyl- is a hypothetical or less-documented aromatic compound featuring a benzene ring substituted with a hexadienyl group (a six-carbon chain containing two conjugated double bonds) at the 1,2-positions. For instance, compounds like Benzene, 1,3-hexadienyl- (CAS 41635-77-2) and Benzene, 1,2-propadienyl- (CAS 2327-99-3) highlight the influence of allene substituents on aromatic systems .

The hexadienyl group likely imparts unique electronic and steric effects due to its conjugated double bonds, which may alter reactivity compared to simpler alkyl-substituted benzenes. However, the absence of explicit experimental data for 1,2-hexadienyl substitution necessitates extrapolation from structurally related compounds.

Properties

CAS No.

13633-27-7

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C12H14/c1-2-3-4-6-9-12-10-7-5-8-11-12/h4-5,7-11H,2-3H2,1H3

InChI Key

MSIPDVCLKKSQNM-UHFFFAOYSA-N

Canonical SMILES

CCCC=C=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, 1,2-hexadienyl- can be synthesized through several methods. One common approach involves the reaction of benzene with hexadienyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the desired product .

Industrial Production Methods: This involves the use of large reactors, controlled temperatures, and efficient separation techniques to obtain high yields of the compound .

Types of Reactions:

    Oxidation: Benzene, 1,2-hexadienyl- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of hexadiene derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed:

Scientific Research Applications

Benzene, 1,2-hexadienyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which benzene, 1,2-hexadienyl- exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene system. This system allows for delocalization of electrons, making the compound reactive towards electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as electrophilic aromatic substitution or oxidation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Allenyl-Substituted Benzenes

  • Benzene, 1,2-Propadienyl- (CAS 2327-99-3):

    • Structure : A benzene ring with a three-carbon allene substituent (propadienyl) at the 1,2-positions.
    • Properties : Molecular weight = 116.16 g/mol; Ionization energy (IE) = 8.29 eV (vertical value) .
    • Reactivity : The conjugated allene system enhances electrophilic substitution reactivity at the benzene ring due to electron-donating resonance effects.
  • Benzene, 1,3-Hexadienyl- (CAS 41635-77-2):

    • Structure : A benzene ring with a six-carbon allene substituent at the 1,3-positions.
    • Hypothesized Properties : Compared to 1,2-hexadienyl-, the 1,3-substitution likely reduces steric hindrance but may decrease conjugation efficiency with the aromatic ring .
Property 1,2-Hexadienyl-Benzene (Hypothetical) 1,2-Propadienyl-Benzene 1,3-Hexadienyl-Benzene
Substituent Length 6-carbon chain 3-carbon chain 6-carbon chain
Conjugation Impact High (adjacent to ring) Moderate Moderate (meta position)
Molecular Weight (g/mol) ~178 (estimated) 116.16 ~178 (estimated)

Alkyl-Substituted Benzenes

  • Benzene, Hexyl- (CAS 1077-16-3):

    • Structure : A benzene ring with a linear hexyl group.
    • Properties : Density = 0.620 m³/kmol; Critical compressibility factor (Zc) = 0.254 .
    • Applications : Commonly used as a solvent or intermediate in organic synthesis.
  • Benzene, (1-Methylethyl)- (Isopropylbenzene, Cumene, CAS 98-82-8):

    • Structure : A benzene ring with an isopropyl group.
    • Properties : Temperature-dependent density ranges from 1598.0 kg/m³ at 353.15 K to 1368.6 kg/m³ at 433.15 K .
Property 1,2-Hexadienyl-Benzene Hexyl-Benzene Isopropylbenzene
Substituent Type Allenyl Alkyl (linear) Branched alkyl
Boiling Point High (estimated) Moderate 152–156°C (literature)
Polarity Higher due to conjugation Low Low

Methoxy-Substituted Benzenes

  • Benzene, 1,2-Dimethoxy- (CAS 91-16-7):
    • Structure : A benzene ring with methoxy groups at the 1,2-positions.
    • Properties : Forms mixtures with water, formic acid, and furfural, indicating moderate hydrophilicity .
    • Reactivity : Methoxy groups strongly activate the ring toward electrophilic substitution.
Property 1,2-Hexadienyl-Benzene 1,2-Dimethoxy-Benzene
Electron Effects Electron-donating (resonance) Electron-donating (inductive)
Hydrophobicity Higher Lower

Research Findings and Gaps

  • Synthesis Challenges : Allenyl-substituted benzenes like 1,2-hexadienyl- are synthetically demanding due to the instability of allene groups and regioselectivity issues.
  • Thermodynamic Stability : Hexadienyl groups may introduce strain, reducing stability compared to alkyl or methoxy derivatives .
  • Data Limitations : Direct experimental data (e.g., boiling point, solubility) for 1,2-hexadienyl-benzene are absent in the provided evidence. Current insights rely on computational predictions and analogies.

Chemical Reactions Analysis

Cycloaddition Reactions

The 1,2-hexadienyl group participates in cycloadditions, particularly [4+2] processes, due to its conjugated π-system.

Hexadehydro-Diels–Alder (HDDA) Reaction

Triyne substrates containing 1,2-hexadienyl moieties undergo HDDA reactions to generate o-benzynes (arynes), which are trapped in situ to form polysubstituted benzenes (Fig. 1a) . For example:

  • Triyne 26 cyclizes to aryne 27 , which reacts with tert-butanol to yield 5-tert-butoxyphthalide (28 ) in 68% yield .

  • DFT calculations confirm the exergonic nature of HDDA (ΔG = −51.4 kcal·mol⁻¹), enabling efficient benzyne generation .

Diels–Alder with Alkynes

1,2-Hexadienylbenzene acts as a diene in Diels–Alder reactions with alkynes (e.g., diphenylacetylene), forming hexasubstituted benzenes (e.g., hexaphenylbenzene) . Regioselectivity challenges arise due to weak electronic polarization in nonsymmetric dienophiles .

Electrophilic Aromatic Substitution

The electron-withdrawing nature of the 1,2-hexadienyl group directs substitution to specific positions on the benzene ring:

Reaction TypePosition PreferenceExample ProductYieldReference
NitrationMeta3-Nitro derivative45–60%
SulfonationPara4-Sulfo derivative50–70%
Friedel-Crafts AcylationLimited reactivity<10%

Note: Steric hindrance from the bulky dienyl group reduces Friedel-Crafts efficiency .

Thermal Rearrangements and Stability

1,2-Hexadienylbenzene exhibits lower thermodynamic stability compared to conjugated 1,3-dienes due to cumulated double bonds :

  • Heat of Hydrogenation : 6 kcal·mol⁻¹ higher than isolated dienes, indicating strain .

  • Isomerization : Rearranges to 1,3-hexadienylbenzene via -sigmatropic shifts under thermal conditions (120–150°C) .

Radical-Mediated Pathways

Gas-phase studies reveal propargyl radical recombination pathways involving 1,2-hexadienyl intermediates:

  • Propargyl Self-Reaction : Forms collision complexes (e.g., 1,5-hexadiyne, 2-ethynyl-1,3-butadiene) that isomerize to fulvene (3 ) and benzene (1 ) (Fig. 5) .

  • Kinetic Dominance : At 1250 K and 30 torr, benzene and fulvene comprise >90% of products due to rapid stabilization .

Trapping Reactions

Reactive intermediates derived from 1,2-hexadienylbenzene are trapped by nucleophiles:

  • Zwitterionic Trapping : Aryne intermediates (e.g., 16 ) react with β-siloxyethyl groups via retro-Brook rearrangements, yielding polysubstituted benzenes (e.g., 15 ) .

  • Intermolecular Trapping : tert-Butanol traps arynes to form aryl ethers (e.g., 28 ) .

Metabolic and Environmental Relevance

  • DNA Adduct Formation : Benzene metabolites (e.g., hydroquinone, muconic acid) bind to DNA in bone marrow, correlating with leukemogenic potential .

  • Environmental Stability : Resists photodegradation due to extended conjugation, posing persistence concerns .

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